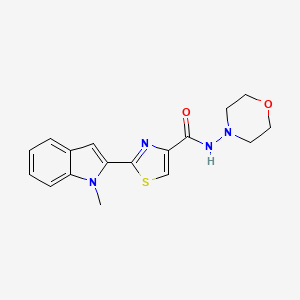

2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

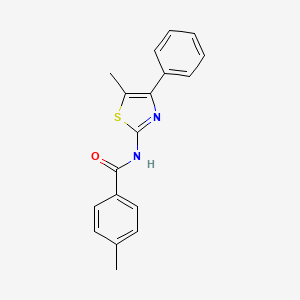

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Thiazole is a similar heterocyclic compound that contains both sulfur and nitrogen in the ring . The combination of these structures could result in a compound with interesting properties.

Synthesis Analysis

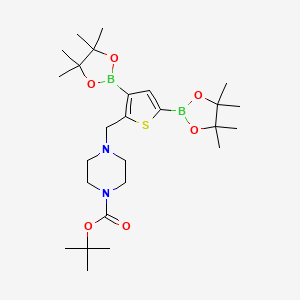

The synthesis of such a compound would likely involve the coupling of an indole derivative with a thiazole derivative. One possible method could be the Suzuki-Miyaura cross-coupling, which is a widely-used method for creating carbon-carbon bonds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and thiazole rings. Indoles are known to undergo electrophilic substitution reactions readily .Scientific Research Applications

Synthesis and Chemical Properties

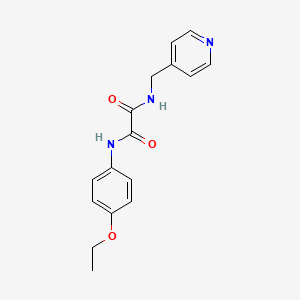

- Reactions with Dienophiles : Research conducted by Mercedes Medion-Simon and U. Pindur (1991) highlights the reactions of similar compounds, such as 3-[2-(morpholin-4-yl)vinyl]-1H-indole, with various dienophiles. These reactions yielded products like substitution and redox products, Diels-Alder adducts, ene adducts, and Michael-type adducts, suggesting a broad synthetic utility for amino-functionalized 3-vinyl-1H-indoles in chemical synthesis (Medion-Simon & Pindur, 1991).

Potential Pharmacological Effects

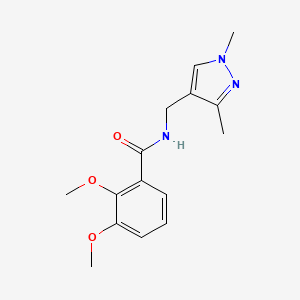

- Anticancer Agents : A 2021 study by Ashraf S. Hassan et al. focused on the design and synthesis of novel indole derivatives linked to the pyrazole moiety for antitumor applications. Compounds such as 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide showed significant anticancer activity, especially against the HepG2 cancer cell line (Hassan et al., 2021).

- Antimicrobial Activities : The antimicrobial potential of compounds containing indole moiety, like N′-[(5-substituted-2-phenyl-1H-indol-3-yl)methylene]-2-oxo-2H-chromene-3-carbohydrazide, was demonstrated in a 2015 study by A. R. Saundane and Kirankumar Nandibeoor Mathada. Some synthesized compounds exhibited good antimicrobial activity (Saundane & Mathada, 2015).

Chemical Synthesis and Characterization

- Preparation of Amorphous Diabetes Drug : A process for preparing an amorphous, peptide-like diabetes drug involving a compound similar to 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide was developed by Y. Sawai et al. (2010). This process involved single-chromatography and a chromatography-free method for synthesizing the compound with high purity, indicating its relevance in pharmaceutical manufacturing (Sawai et al., 2010).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and changes caused by this compound would depend on its structure and the particular target it binds to.

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer, viral replication, oxidative stress, microbial growth, tubercular infection, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on the activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited cancer cell growth, suppressed viral replication, decreased oxidative stress, inhibited microbial growth, reduced tubercular infection, improved diabetic conditions, prevented malaria, and inhibited cholinesterase activity .

Future Directions

properties

IUPAC Name |

2-(1-methylindol-2-yl)-N-morpholin-4-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-20-14-5-3-2-4-12(14)10-15(20)17-18-13(11-24-17)16(22)19-21-6-8-23-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXIDTZPBREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)

![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2817013.png)

![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)

![3-(2-chloro-6-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817018.png)